4-chloro-3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and iodine (I2) are commonly used for reductive amination.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with analgesic and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C24H20ClN3O4 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-20-10-6-17(7-11-20)23-22(25)24(18-8-12-21(32-2)13-9-18)27(26-23)15-16-4-3-5-19(14-16)28(29)30/h3-14H,15H2,1-2H3 |
InChI Key |
KHJXLXISDARCNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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